molecular formula C9H12N2O5S B14616156 2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-58-0

2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14616156
CAS No.: 58358-58-0
M. Wt: 260.27 g/mol
InChI Key: ZDIAAJDTTYDVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes both hydrazine and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of 2-hydroxyethylhydrazine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzene group.

    Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzene derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethylhydrazine: A simpler compound with similar hydrazine functionality but lacking the benzenesulfonyl group.

    Benzenesulfonylhydrazine: Contains the benzenesulfonyl group but lacks the hydroxyethyl group.

Uniqueness

2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both hydrazine and benzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58358-58-0

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

2-hydroxyethyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C9H12N2O5S/c12-6-7-16-9(13)10-11-17(14,15)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2,(H,10,13)

InChI Key

ZDIAAJDTTYDVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.